molecular formula C9H10BrNO B14809261 6-Bromo-3-cyclopropoxy-2-methylpyridine

6-Bromo-3-cyclopropoxy-2-methylpyridine

Cat. No.: B14809261
M. Wt: 228.09 g/mol
InChI Key: FFGMZACAMPDQJZ-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropoxy-2-methylpyridine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a halogenated pyridine derivative, characterized by the presence of a bromine atom at the 6th position, a cyclopropoxy group at the 3rd position, and a methyl group at the 2nd position on the pyridine ring. This compound is used as a building block in the synthesis of various nitrogen-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyclopropoxy-2-methylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents as coupling partners. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized protocols to ensure high yields and purity. The use of efficient catalysts and reagents, along with controlled reaction conditions, is crucial for the successful industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclopropoxy-2-methylpyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridine compounds.

Scientific Research Applications

6-Bromo-3-cyclopropoxy-2-methylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-cyclopropoxy-2-methylpyridine is unique due to the presence of the cyclopropoxy group at the 3rd position, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bromopyridine derivatives and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

6-bromo-3-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C9H10BrNO/c1-6-8(12-7-2-3-7)4-5-9(10)11-6/h4-5,7H,2-3H2,1H3

InChI Key

FFGMZACAMPDQJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Br)OC2CC2

Origin of Product

United States

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